molecular formula C10H22ClN B2855717 N-Propylcycloheptanamine hydrochloride CAS No. 24549-40-4; 39191-13-4

N-Propylcycloheptanamine hydrochloride

Cat. No.: B2855717
CAS No.: 24549-40-4; 39191-13-4
M. Wt: 191.74
InChI Key: PVHXFPUOALDPSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity:
N-Propylcycloheptanamine hydrochloride (CAS 24549-40-4) is an organic compound consisting of a cycloheptane ring substituted with a propylamine group and a hydrochloride salt. Its molecular formula is C₁₀H₂₁N·HCl, with a molecular weight of 183.74 g/mol (calculated from atomic weights). The cycloheptane ring provides a seven-membered cyclic structure, which influences its conformational flexibility and physicochemical properties compared to smaller or larger ring systems.

Properties

IUPAC Name

N-propylcycloheptanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-2-9-11-10-7-5-3-4-6-8-10;/h10-11H,2-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHXFPUOALDPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCCCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Cycloheptane Derivatives

N-Isopropylcycloheptanamine (CAS 52703-18-1)
  • Structure : Similar cycloheptane backbone but with an isopropyl group instead of n-propyl.
N-Ethylcycloheptanamine (CAS 45806-60-8)
  • Structure : Ethyl substituent instead of propyl.
  • Impact : Shorter alkyl chain reduces lipophilicity, which may affect membrane permeability and bioavailability.

Table 1: Cycloheptane-Based Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Difference
N-Propylcycloheptanamine HCl C₁₀H₂₁N·HCl 183.74 Reference compound
N-Isopropylcycloheptanamine C₁₀H₂₁N 155.28 Branched isopropyl group
N-Ethylcycloheptanamine C₉H₁₉N 141.26 Shorter ethyl chain

Tricyclic Dibenzocycloheptene Derivatives

Nortriptyline Hydrochloride (CAS 894-71-3)
  • Structure : Dibenzocycloheptene ring fused with two benzene rings and a dimethylpropylamine side chain.
  • Molecular Weight : 299.84 g/mol.
  • Key Differences: The aromatic rings enhance π-π stacking interactions, increasing binding affinity to serotonin/norepinephrine transporters.
Cyclobenzaprine Hydrochloride (CAS 6202-23-9)
  • Structure: Similar dibenzocycloheptene system but with a dimethylaminoethyl side chain.
  • Molecular Weight : 311.85 g/mol.
  • Impact : The extended conjugated system improves stability but introduces photodegradation risks, as seen in impurity profiles (e.g., N-oxide derivatives).

Table 2: Tricyclic Analogs

Compound Molecular Formula Molecular Weight (g/mol) Pharmacological Use
N-Propylcycloheptanamine HCl C₁₀H₂₁N·HCl 183.74 Not well characterized
Nortriptyline HCl C₁₉H₂₁N·HCl 299.84 Antidepressant
Cyclobenzaprine HCl C₂₀H₂₁N·HCl 311.85 Muscle relaxant

Cyclopropane and Small-Ring Analogs

N-(1-Phenylethyl)cyclopropanamine Hydrochloride
  • Structure : Cyclopropane ring with a phenylethyl group.
  • Physicochemical Properties: Hydrogen bond donors: 2. Topological polar surface area: 12 Ų.
  • Impact : The strained cyclopropane ring increases reactivity, while the phenyl group enhances aromatic interactions. These features contrast with the more flexible cycloheptane in the target compound.
1-Propylamine, 3-chloro-N,N-diethyl-, Hydrochloride
  • Structure : Chloro and diethyl substituents on a propylamine chain.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is widely used for purity analysis of hydrochloride salts. For example:

  • Pioglitazone Hydrochloride : A validated HPLC method achieved quantification of related substances with precision (RSD < 2%).
  • Amitriptyline Hydrochloride : RP-HPLC demonstrated accuracy (98–102%) and stability in solution. These methods are applicable to N-propylcycloheptanamine hydrochloride for impurity profiling and quality control.

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